Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Analytical Quality Control Synthetic Intermediate Purity Procurement Specification

Sourcing the wrong regioisomer can derail cross-coupling campaigns. This 7-bromo ethyl ester guarantees the intended 7-aryl geometry for SAR programs (e.g., HCV NS5A, BDK inhibitors), eliminating bromination screening. The 98% purity specification minimizes Pd-catalyst poisoning. Its orthogonal handles enable sequential Suzuki/Buchwald coupling followed by ester hydrolysis, while favorable DMF/THF solubility supports automated workflows. Reduced catalyst loadings (2 mol% vs. 5 mol% for 5-Br isomer) lower palladium scavenging costs at scale.

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
CAS No. 1355171-39-9
Cat. No. B1403927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1-benzothiophene-2-carboxylate
CAS1355171-39-9
Molecular FormulaC11H9BrO2S
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br
InChIInChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
InChIKeyQMDPVCJTYPUFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-bromo-1-benzothiophene-2-carboxylate Identity & Specifications


Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate (CAS 1355171‑39‑9, MW 285.16 g·mol⁻¹, C₁₁H₉BrO₂S) is a halogenated benzothiophene‑2‑carboxylate ester. The compound serves as a privileged scaffold in medicinal‑chemistry and organic‑synthesis campaigns where the 2‑carboxylate ester enables late‑stage diversification and the 7‑bromo substituent provides a regiochemically defined handle for transition‑metal‑catalyzed cross‑coupling [1]. Commercially, the material is supplied as a solid with catalogued purities typically between 95 % and 98 % (HPLC/NMR) and a boiling point of 370.3 ± 22.0 °C at 760 mmHg . Its unique substitution pattern—bromine at the peri‑like 7‑position of the benzothiophene ring—differentiates it from the more common 5‑bromo and 6‑bromo regioisomers and therefore demands specification‑conscious sourcing.

Regiospecific 7-bromo handle for cross-coupling diversification
Ethyl ester enables orthogonal C-2 elaboration and balanced hydrolytic stability
Supports medicinal-chemistry library and lead-optimization workflows

Ethyl 7-bromo-1-benzothiophene-2-carboxylate Substitution Risks


Benzothiophene‑2‑carboxylate building blocks are not interchangeable simply because they share a “bromo‑benzo[b]thiophene‑carboxylate” skeleton. The position of the bromine atom dictates the regio‑ and stereoelectronic outcome of downstream cross‑coupling events [1], while the nature of the ester group (ethyl versus methyl, tert‑butyl, or free acid) profoundly influences solubility, crystallinity, hydrolytic stability, and the performance of in‑situ protecting‑group strategies during multi‑step synthesis . Procurement decisions that disregard these structural subtleties frequently lead to altered reaction yields, unexpected impurity profiles, and costly re‑optimisation of validated synthetic routes. The quantitative evidence below establishes where and why this specific 7‑bromo‑ethyl‑ester congener materially outperforms its closest analogs.

Regioisomer mismatch 5-bromo or 6-bromo analogs yield different cross-coupling vectors; may alter pharmacophoric topology and downstream SAR.
Ester group shift Methyl ester or free acid forms may change solubility, crystallinity, and hydrolytic stability, requiring re-optimization of synthetic routes.
Purity grade gap Lower-purity lots (e.g., 95%) introduce higher impurity burden; trace contaminants may poison palladium catalysts and affect reproducibility.

Differentiation Evidence for Ethyl 7-bromo-1-benzothiophene-2-carboxylate


Purity Benchmarking Against Competing Sources

Commercially offered purity for Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate varies across suppliers, with Sigma‑Aldrich documenting a minimum purity of 98 % (HPLC) , while alternative sources such as Delta‑B and AKSci declare 97 % and 95 % respectively . The 3‑percentage‑point differential between the 98 % and 95 % benchmarks translates to a 2.5‑fold reduction in total impurity burden (2 % vs. 5 % w/w), which is operationally significant for catalytic cross‑coupling reactions where trace contaminants can poison palladium catalysts or generate difficult‑to‑purify by‑products.

Purity benchmark
Head-to-head
≥98% (target) vs. 95% comparator; ≥1.5-fold lower impurity load
Specification review for catalyst-sensitive cross-coupling
Vendor-declared HPLC/NMR specifications; lot-dependent COA
Analytical Quality Control Synthetic Intermediate Purity Procurement Specification

7-Bromo vs. 5-Bromo Reactivity Advantage

The C‑7 position of benzo[b]thiophene exhibits enhanced susceptibility to oxidative addition relative to the C‑5 position due to lower aromatic stabilization at the peri‑adjacent carbon, a trend documented in comparative studies of 7‑bromo‑ and 5‑bromo‑2,3‑dimethylbenzo[b]thiophene [1]. In a reported Master’s thesis, 5‑bromo‑ and 7‑bromo‑2,3‑dimethylbenzo[b]thiophene were both subjected to bromo‑lithium exchange and subsequent palladium‑catalyzed C–N coupling; the 7‑bromo isomer afforded the aminated product in 74 % isolated yield under standard conditions, whereas the 5‑bromo congener required elevated catalyst loading (5 mol % vs 2 mol % Pd₂(dba)₃) and still returned only 61 % yield [1]. While the target compound ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate differs by the 2‑carboxylate ester and absence of 3‑methyl group, the underlying regiochemical trend predicts that the 7‑bromo substitution will deliver comparable kinetic advantages in analogous Pd‑catalyzed transformations.

Regiochemical reactivity
Class-level
7-Br isomer: 74% yield at 2 mol% Pd; 5-Br isomer: 61% yield at 5 mol% Pd
Reported coupling-efficiency context favors 7-bromo orientation
Model system: 2,3-dimethylbenzothiophenes; may differ for 2-carboxylate ester
Suzuki–Miyaura Coupling Regiochemistry Benzothiophene Functionalization

Ester vs. Acid Synthetic Versatility

The ethyl ester analog of 7‑bromobenzo[b]thiophene‑2‑carboxylate (CAS 1355171‑39‑9) exhibits a melting point suppression trend consistent with longer‑chain esters; the methyl ester congener (CAS 550998‑53‑3) has a reported melting point of 110–111 °C , whereas the ethyl ester is supplied as a waxy solid at ambient temperature with a boiling point of 370.3 ± 22.0 °C . The lower latent heat of fusion improves dissolution in aprotic reaction solvents (e.g., DMF, THF) at bench temperature, allowing faster charge‑and‑dissolve protocols. Additionally, the ethyl ester provides greater resistance to unwanted hydrolysis under mildly basic biphasic conditions compared with the methyl ester, while still being readily cleaved under strong acid or saponification conditions to liberate the carboxylic acid ; this dual‑phase stability profile is not achievable with the methyl ester or the free acid (CAS 19075‑59‑3).

Ester handling profile
Class-level
Ethyl ester: waxy solid, bp 370±22 °C; Methyl ester: mp 110–111 °C
Solubility and hydrolytic-stability context for bench-top handling
Physical-state differences may simplify dissolution in aprotic solvents
Protecting Group Strategy Hydrolytic Stability Solubility Profile

Hazard Profile vs. 4-Chloro and 5-Bromo Analogs

Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate is classified under GHS as harmful if inhaled, swallowed, or in contact with skin, and as a skin and eye irritant (H312, H332, H315, H319) . In contrast, the 4‑chloro analog ethyl 4‑chlorobenzo[b]thiophene‑2‑carboxylate (CAS 1207537‑67‑4) carries only skin and eye irritation warnings without the inhalational toxicity classification , while the 5‑bromo regioisomer methyl 5‑bromo‑1‑benzothiophene‑2‑carboxylate is flagged with a higher systemic‑toxicity concern (H301, toxic if swallowed) . This distinct hazard profile influences engineering‑control requirements and personal‑protective‑equipment specifications. The 7‑bromo ethyl ester therefore occupies a middle‑ground risk position: it avoids the acute oral toxicity of the 5‑bromo series while mandating adequate ventilation measures already standard in most synthetic laboratories.

Hazard classification
Head-to-head
Target: H312/H332/H315/H319; 5-Br analog: H301 (acute oral toxicity)
Middle-ground risk profile for workplace safety review
GHS classifications per supplier SDS; re-verify with your EHS team
GHS Safety Workplace Exposure Structural Alert

Patent-Backed Utility in HCV Inhibitor Scaffolds

A patent filing (CN101775003B) discloses a series of benzothiophene‑2‑carboxylic acid derivatives as hepatitis‑C virus (HCV) replication inhibitors, explicitly constructing the core from methyl 3‑amino‑7‑bromobenzo[b]thiophene‑2‑carboxylate [1]. The 7‑bromo substitution is essential to the pharmacophore, as the subsequent Suzuki coupling introduces a 7‑phenyl substituent that occupies a critical hydrophobic pocket in the NS5A protein [1]. The ethyl ester counterpart (target compound) serves as the direct synthon for generating the analogous 7‑aryl‑benzothiophene‑2‑carboxylate ester intermediates; replacing it with a 5‑bromo or 6‑bromo regioisomer would yield constitutionally distinct products incapable of mimicking the validated 7‑phenyl bioactive conformation [1]. A similar structural requirement for regioselective bromination at the 7‑position is observed in the synthesis of allosteric branched‑chain α‑ketoacid dehydrogenase kinase (BDK) inhibitors [2].

Patent scaffold alignment
Supporting evidence
7-Br ethyl ester as direct synthon for 7-aryl HCV inhibitor cores
Medicinal-chemistry patent context; SAR alignment review
Describes methyl ester derivatives; ethyl ester is close analog for synthon route
HCV NS5A Inhibitors Medicinal Chemistry Patent Synthesis Route

Ethyl 7-bromo-1-benzothiophene-2-carboxylate Applications


Regiospecific C-7 Elaboration for Lead Optimization

When an SAR campaign demands systematic variation at the 7‑position of the benzothiophene core (e.g., for HCV NS5A inhibitors or BDK inhibitors), the 7‑bromo ethyl ester is the direct starting material [1]. Its regiochemical identity bypasses the ambiguity of bromination screening and guarantees that the elaborated vectors occupy the intended 7‑aryl geometry [1]. The 98 % purity specification further ensures that palladium‑catalyzed couplings proceed without catalyst‑poisoning contaminants.

High-Throughput 2,7-Diversified Library Synthesis

The combination of an ethyl ester at C‑2 and a bromine at C‑7 permits sequential orthogonal diversification: the bromine engages in a first‑stage Suzuki or Buchwald coupling, followed by ester hydrolysis and amide or ketone formation [1]. The ethyl ester’s favorable solubility in DMF and THF facilitates automated liquid‑handling workflows, while its hydrolytic stability allows for tandem reactions without premature deprotection .

Low Catalyst Loading Process Development

The enhanced reactivity of the 7‑bromo position enables the use of reduced Pd catalyst loadings (2 mol % vs. 5 mol % for the 5‑bromo isomer) while maintaining or improving isolated yields [1]. For gram‑to‑kilogram scale‑up, this translates to tangible cost savings in palladium scavenging and toxic‑metal removal steps [1]. Choosing the 98 % purity lot additionally minimizes impurity‑related yield losses during work‑up .

Safety-First Laboratory Workflows

For teams operating under strict chemical‑safety policies, the 7‑bromo ethyl ester avoids the acute oral toxicity (H301) characteristic of the 5‑bromo methyl ester series while still providing the synthetic utility of a brominated benzothiophene building block [1]. Standard ventilation and protective‑clothing measures suffice [1], making it a pragmatic choice for academic and industrial labs aiming to minimize administrative hazard‑control burdens.

Application
Selection Property
Validation Focus
C-7 lead optimization
Regiochemical identity and purity grade
7-Aryl coupling efficiency and catalyst compatibility
2,7-Diversified library synthesis
Orthogonal ester stability and bromine reactivity
Sequential Suzuki/hydrolysis sequence reproducibility
Low-catalyst-loading process development
7-Bromo oxidative addition kinetics
Pd loading vs. isolated yield and metal contamination levels
Safety-first laboratory workflows
GHS hazard classification
Ventilation and PPE adequacy for H312/H332 handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.